molecular formula C6H8OS2 B229593 6-Ethenyl-3,6-dihydrodithiine 1-oxide CAS No. 10-18-4

6-Ethenyl-3,6-dihydrodithiine 1-oxide

Cat. No. B229593
CAS RN: 10-18-4
M. Wt: 160.3 g/mol
InChI Key: ZPRURHACUXSVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethenyl-3,6-dihydrodithiine 1-oxide, also known as EDDO, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDDO is a highly reactive molecule that exhibits unique chemical and biological properties, making it an attractive candidate for research in areas such as organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 6-Ethenyl-3,6-dihydrodithiine 1-oxide is not fully understood. However, it is believed that 6-Ethenyl-3,6-dihydrodithiine 1-oxide exerts its biological effects by reacting with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. 6-Ethenyl-3,6-dihydrodithiine 1-oxide has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Biochemical and Physiological Effects
6-Ethenyl-3,6-dihydrodithiine 1-oxide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethenyl-3,6-dihydrodithiine 1-oxide has potent antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 6-Ethenyl-3,6-dihydrodithiine 1-oxide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Ethenyl-3,6-dihydrodithiine 1-oxide in lab experiments include its high reactivity, which makes it a useful reagent for organic synthesis, and its potent biological activity, which makes it a promising candidate for drug development. However, the limitations of using 6-Ethenyl-3,6-dihydrodithiine 1-oxide include its instability and reactivity, which can make it difficult to handle and store, and its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are many potential future directions for research on 6-Ethenyl-3,6-dihydrodithiine 1-oxide. One area of interest is the development of new drugs based on the antioxidant and anti-inflammatory properties of 6-Ethenyl-3,6-dihydrodithiine 1-oxide. Another area of interest is the use of 6-Ethenyl-3,6-dihydrodithiine 1-oxide as a probe for studying the structure and function of proteins. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethenyl-3,6-dihydrodithiine 1-oxide and its potential applications in various fields.

Synthesis Methods

6-Ethenyl-3,6-dihydrodithiine 1-oxide can be synthesized through a variety of methods, including the reaction of 1,2-dithiol-3-thione with acetylene or the reaction of 1,2-dithiol-3-thione with vinyl triflates. The synthesis of 6-Ethenyl-3,6-dihydrodithiine 1-oxide is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

6-Ethenyl-3,6-dihydrodithiine 1-oxide has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been used as a reagent for the preparation of various sulfur-containing compounds. In medicinal chemistry, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been used as a probe for studying the structure and function of proteins.

properties

CAS RN

10-18-4

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

IUPAC Name

6-ethenyl-3,6-dihydrodithiine 1-oxide

InChI

InChI=1S/C6H8OS2/c1-2-6-4-3-5-8-9(6)7/h2-4,6H,1,5H2

InChI Key

ZPRURHACUXSVGY-UHFFFAOYSA-N

SMILES

C=CC1C=CCSS1=O

Canonical SMILES

C=CC1C=CCSS1=O

synonyms

6-ethenyl-3,6-dihydrodithiine 1-oxide

Origin of Product

United States

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